![molecular formula C13H11NO3 B1352906 methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate CAS No. 79100-16-6](/img/structure/B1352906.png)
methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure consists of a benzoate moiety attached to a pyrrole ring. The formyl group (CHO) is positioned at the 2-position of the pyrrole ring. The methoxy group (OCH₃) is linked to the benzoate portion. The bulky N-alkyl side chains contribute to its unique properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Alkaloid Synthesis
“Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate” is used in the synthesis of new pyrrole alkaloids . These alkaloids, isolated from the fruits of Lycium chinense Miller (Solanaceae), have bulky N-alkyl side chains containing stereogenic centers .
Medicinal Hetero-aromatics
Pyrrole, a key component of “methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate”, is a resourceful small molecule in key medicinal hetero-aromatics . Pyrrole-containing analogs are considered a potential source of biologically active compounds .
Antipsychotic Drugs
Drugs containing a pyrrole ring system, like “methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate”, are known to have antipsychotic properties .
β-adrenergic Antagonist
Pyrrole-based drugs also act as β-adrenergic antagonists . These drugs are used to manage conditions like hypertension and heart failure.
Anticancer Agents
Pyrrole-based compounds have shown potential as anticancer agents, particularly against leukemia, lymphoma, and myelofibrosis .
Antimicrobial Agents
Compounds containing a pyrrole ring system have demonstrated antibacterial, antifungal, and antiprotozoal properties .
Antimalarial Drugs
Pyrrole-based drugs are also being explored for their antimalarial properties .
Precursor for Bioactive Molecules
“Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate” is a versatile substrate and an excellent precursor for the search of new bioactive molecules . It can be used as a raw material for the preparation of medical products .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGLBYUUAFGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate |
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